Tert-butyl 2-amino-6-methylsulfonyloxyhexanoate
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Overview
Description
Tert-butyl 2-amino-6-methylsulfonyloxyhexanoate is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl group, an amino group, and a methylsulfonyloxy group attached to a hexanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-6-methylsulfonyloxyhexanoate typically involves the protection of the amino group using a tert-butyl group, followed by the introduction of the methylsulfonyloxy group. One common method involves the use of tert-butyl carbamate as a protecting group for the amino group. The protected amino acid is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyloxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-6-methylsulfonyloxyhexanoate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyloxy group can be oxidized to form sulfone derivatives.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The methylsulfonyloxy group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-amino-6-methylsulfonyloxyhexanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a prodrug or a drug delivery agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-6-methylsulfonyloxyhexanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug that releases the active compound upon metabolic activation. The molecular targets and pathways involved can vary but may include enzymes or receptors that interact with the amino or sulfonyloxy groups.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another amino acid derivative with a tert-butyl protecting group.
tert-butyl 6-{[(benzyloxy)carbonyl]amino}-2-(methylamino)hexanoate: A similar compound with a benzyloxycarbonyl protecting group.
Uniqueness
Tert-butyl 2-amino-6-methylsulfonyloxyhexanoate is unique due to the presence of the methylsulfonyloxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 2-amino-6-methylsulfonyloxyhexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO5S/c1-11(2,3)17-10(13)9(12)7-5-6-8-16-18(4,14)15/h9H,5-8,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMCLTKAPINUTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCOS(=O)(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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